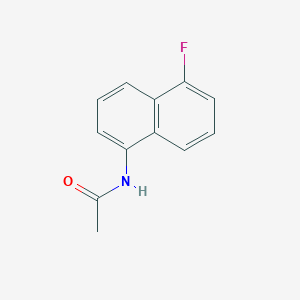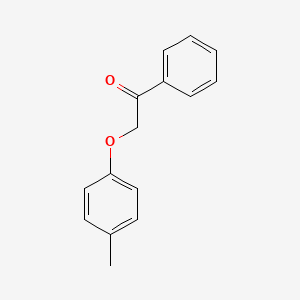![molecular formula C14H19NO3 B8306085 tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate](/img/structure/B8306085.png)
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate
Descripción general
Descripción
tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-oxopropyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and polymers .
Biology and Medicine: In biological research, this compound can be used as a protecting group for amines, facilitating the synthesis of peptides and other biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in the synthesis of peptides and other complex molecules. The molecular targets and pathways involved include the formation of stable carbamate linkages that protect the amine functionality during subsequent synthetic steps .
Comparación Con Compuestos Similares
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: tert-Butyl N-[3-(3-oxopropyl)phenyl]carbamate is unique due to the presence of the phenyl ring and the oxopropyl group, which provide additional sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and polymer chemistry .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8-10H,5,7H2,1-3H3,(H,15,17) |
Clave InChI |
SGPBAELPDYEPAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8306016.png)
![5-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-thiophene-2-carbaldehyde](/img/structure/B8306022.png)


![5-[2-(Methylthio)ethoxy]pyrazin-2-amine](/img/structure/B8306046.png)
![tert-Butyl 4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8306051.png)







